molecular formula C19H17ClN4O B11339458 (1-(3-Chlorophenyl)-5-phenyl-1H-1,2,4-triazol-3-yl)(pyrrolidin-1-yl)methanone

(1-(3-Chlorophenyl)-5-phenyl-1H-1,2,4-triazol-3-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B11339458
M. Wt: 352.8 g/mol
InChI Key: YRAAHGPKMANUPX-UHFFFAOYSA-N
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Description

(1-(3-Chlorophenyl)-5-phenyl-1H-1,2,4-triazol-3-yl)(pyrrolidin-1-yl)methanone: is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a chlorophenyl group, a phenyl group, and a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(3-Chlorophenyl)-5-phenyl-1H-1,2,4-triazol-3-yl)(pyrrolidin-1-yl)methanone typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazine derivatives and carboxylic acids or their derivatives.

    Introduction of the Chlorophenyl and Phenyl Groups: The chlorophenyl and phenyl groups can be introduced through substitution reactions using appropriate halogenated precursors.

    Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group can be attached through nucleophilic substitution reactions involving pyrrolidine and suitable electrophilic intermediates.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrrolidinyl groups, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the triazole ring or the chlorophenyl group, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.

Major Products Formed:

    Oxidation Products: Oxidized derivatives with hydroxyl, carbonyl, or carboxyl groups.

    Reduction Products: Reduced analogs with hydrogenated triazole or chlorophenyl groups.

    Substitution Products: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry and catalysis.

    Material Science: It can be incorporated into polymers and materials with specific properties.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, making it useful in biochemical studies.

    Receptor Binding: It can be used to study receptor-ligand interactions in cell biology.

Medicine:

    Drug Development: The compound has potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases involving enzyme dysregulation or receptor malfunction.

Industry:

    Agriculture: It can be used in the development of agrochemicals such as pesticides and herbicides.

    Pharmaceuticals: The compound can be used in the synthesis of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of (1-(3-Chlorophenyl)-5-phenyl-1H-1,2,4-triazol-3-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets such as enzymes or receptors. The triazole ring and the attached functional groups enable the compound to bind to active sites or allosteric sites, modulating the activity of the target molecules. This can lead to inhibition or activation of biochemical pathways, depending on the nature of the interaction.

Comparison with Similar Compounds

  • (1-(3-Chlorophenyl)-5-phenyl-1H-1,2,4-triazol-3-yl)(morpholin-1-yl)methanone
  • (1-(3-Chlorophenyl)-5-phenyl-1H-1,2,4-triazol-3-yl)(piperidin-1-yl)methanone
  • (1-(3-Chlorophenyl)-5-phenyl-1H-1,2,4-triazol-3-yl)(azepan-1-yl)methanone

Uniqueness: The uniqueness of (1-(3-Chlorophenyl)-5-phenyl-1H-1,2,4-triazol-3-yl)(pyrrolidin-1-yl)methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrrolidinyl group, in particular, may enhance its binding affinity and selectivity for certain molecular targets compared to similar compounds with different substituents.

Properties

Molecular Formula

C19H17ClN4O

Molecular Weight

352.8 g/mol

IUPAC Name

[1-(3-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C19H17ClN4O/c20-15-9-6-10-16(13-15)24-18(14-7-2-1-3-8-14)21-17(22-24)19(25)23-11-4-5-12-23/h1-3,6-10,13H,4-5,11-12H2

InChI Key

YRAAHGPKMANUPX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2=NN(C(=N2)C3=CC=CC=C3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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